molecular formula C8H8BrNO B1330484 3-(Bromomethyl)benzamide CAS No. 509073-67-0

3-(Bromomethyl)benzamide

Cat. No.: B1330484
CAS No.: 509073-67-0
M. Wt: 214.06 g/mol
InChI Key: ORRDZVRYRNYLMB-UHFFFAOYSA-N
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Description

3-(Bromomethyl)benzamide is an organic compound with the molecular formula C8H8BrNO. It is characterized by a benzene ring substituted with a bromomethyl group and an amide group. This compound appears as a white crystalline solid with a distinct odor. It is sparingly soluble in water but dissolves well in organic solvents such as ethanol, dimethylformamide, and dichloromethane .

Scientific Research Applications

3-(Bromomethyl)benzamide has several applications in scientific research:

Safety and Hazards

3-(Bromomethyl)benzamide should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of a spill or leak, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .

Future Directions

While specific future directions for 3-(Bromomethyl)benzamide are not explicitly mentioned in the available literature, benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, new synthetic methods for this type of compounds can be of considerable importance .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Bromomethyl)benzamide can be synthesized through the reaction of benzamide with bromomethane under basic conditions. The reaction typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)benzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The amide group can be reduced to form amines under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzamides.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzylamines

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)benzamide involves its interaction with nucleophiles due to the presence of the bromomethyl group. This group is highly reactive and can form covalent bonds with various nucleophilic sites in biological molecules. The amide group also contributes to its reactivity by participating in hydrogen bonding and other interactions with molecular targets .

Comparison with Similar Compounds

  • 3-(Chloromethyl)benzamide
  • 3-(Fluoromethyl)benzamide
  • 3-(Iodomethyl)benzamide

Comparison:

Properties

IUPAC Name

3-(bromomethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRDZVRYRNYLMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342733
Record name 3-(bromomethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

509073-67-0
Record name 3-(bromomethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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